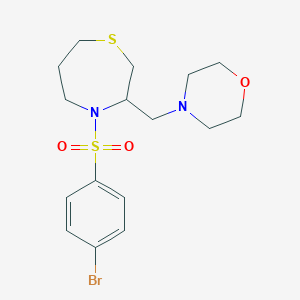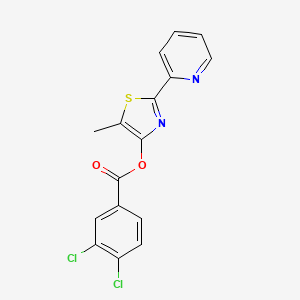
4-((4-((4-Bromophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((4-((4-Bromophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine” is a chemical compound with the linear formula C10H12BrNO3S . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES string O=S(C1=CC=C(Br)C=C1)(N2CCOCC2)=O . The molecular weight is 306.18 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, a boiling point of 341.2±37.0 °C at 760 mmHg, and a molecular formula of C10H12BrNO . The melting point and flash point are not available in the retrieved information .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A significant area of application for compounds with similar structural features involves the synthesis of heterocyclic compounds, where they serve as key intermediates. For instance, bromoethylsulfonium salt has been shown to effectively annulate with 1,2-/1,3-aminoalcohols, producing six- and seven-membered rings like morpholines and thiomorpholines with good to excellent yields (Yar, McGarrigle, & Aggarwal, 2009). This methodology underscores the utility of sulfur and nitrogen-containing rings in synthesizing complex heterocyclic structures, which could be applied to the synthesis pathways involving "4-((4-((4-Bromophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine".
Antimicrobial Applications
The antimicrobial properties of sulfonamide derivatives, particularly those with morpholine groups, have been studied, indicating potential applications in combating multidrug-resistant strains of bacteria and fungi. For example, 4-(Phenylsulfonyl) morpholine has been investigated for its antimicrobial and modulating activity against various microorganisms, showing significant modulating effects when combined with other antibiotics (Oliveira et al., 2015). This suggests a potential research avenue for "this compound" in enhancing antibiotic efficacy or as a standalone antimicrobial agent.
Organic Transformations and Catalysis
Compounds with bromophenyl and morpholine functionalities have been explored in various organic transformations. For example, the synthesis of new 1,2,4-triazole derivatives containing a morpholine moiety as antimicrobial agents indicates the role of these compounds in generating biologically active molecules (Sahin et al., 2012). Additionally, the unexpected reaction of 2-alkynylaryldiazonium tetrafluoroborate with sulfur dioxide, in the presence of morpholine, leading to benzo[b]thiophene 1,1-dioxides (Luo et al., 2015), showcases the potential for novel catalytic processes and organic syntheses involving similar compounds.
Safety and Hazards
The safety information for “4-((4-((4-Bromophenyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine” includes hazard statements H315 and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures have been studied for their antimicrobial effects .
Biochemical Pathways
It’s known that similar compounds have been associated with antimicrobial activity .
Pharmacokinetics
The lipophilic character of the compound, expressed by the clogP value, seems to suggest a potentially improved antimicrobial effect for most tested bacterial strains .
Result of Action
Compounds with similar structures have shown promising antimicrobial activity .
Propriétés
IUPAC Name |
4-[[4-(4-bromophenyl)sulfonyl-1,4-thiazepan-3-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O3S2/c17-14-2-4-16(5-3-14)24(20,21)19-6-1-11-23-13-15(19)12-18-7-9-22-10-8-18/h2-5,15H,1,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGKWHMLKXIWAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-fluorophenyl)piperazine-1-carbothioyl]thiophene-2-carboxamide](/img/structure/B2437456.png)



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2437461.png)
![3-(cyclopropanecarboxamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2437463.png)
![1-[1-(6-Methoxypyridine-3-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2437464.png)
![3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B2437465.png)
![1-[2-(Adamantan-1-yl)ethoxy]-3-(morpholin-4-yl)propan-2-yl 2-chlorobenzoate hydrochloride](/img/structure/B2437468.png)

![Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride](/img/structure/B2437472.png)
![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B2437475.png)
![6-chloro-7-(3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B2437477.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2437478.png)